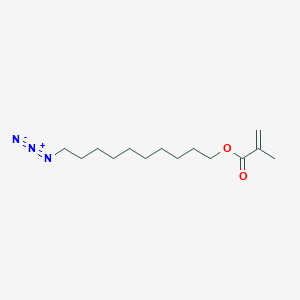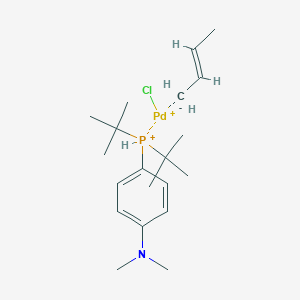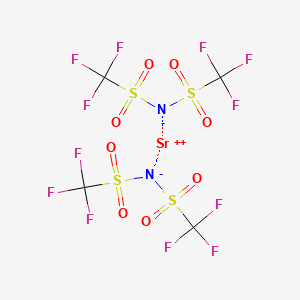
Galactinol hydrate; 99%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Galactinol hydrate (also known as galactinol or galactinol-1-phosphate) is a naturally occurring sugar alcohol found in many plants, including soybeans, wheat, and corn. It is a polyol, meaning it has multiple hydroxyl groups attached to it, making it a highly hydrophilic molecule. Galactinol hydrate has a variety of potential applications in the pharmaceutical, food, and cosmetic industries due to its unique chemical structure and biochemical properties.
Applications De Recherche Scientifique
Galactinol hydrate has been studied extensively for its potential applications in the pharmaceutical, food, and cosmetic industries. It has been used as an antioxidant in food products to extend shelf life, as a sugar substitute in sugar-free products, and as a thickener in cosmetics. In addition, galactinol hydrate has been studied for its potential to reduce cholesterol levels and lower blood pressure.
Mécanisme D'action
Galactinol hydrate works by binding to receptors on cell membranes, which triggers a cascade of biochemical reactions that result in the release of hormones that regulate metabolism and other physiological processes. This mechanism of action has been studied extensively in animal studies, and has been shown to have potential therapeutic applications in humans.
Biochemical and Physiological Effects
Galactinol hydrate has been shown to have a number of beneficial biochemical and physiological effects. In animal studies, it has been shown to reduce cholesterol levels, lower blood pressure, and improve insulin sensitivity. In addition, it has been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
Galactinol hydrate has several advantages for use in lab experiments. It is a naturally occurring compound, so it is easy to obtain and is relatively inexpensive. It is also a highly soluble compound, which makes it easy to work with in a lab setting. However, it is also a highly reactive compound, which can make it difficult to work with in some experiments.
Orientations Futures
The potential applications of galactinol hydrate are far-reaching, and there is still much to be studied. Future research should focus on exploring the potential therapeutic applications of galactinol hydrate in humans, as well as its potential to be used as a food additive or cosmetic ingredient. In addition, further research should be conducted into the biochemical and physiological effects of galactinol hydrate, as well as its potential to be used as a biomarker for various diseases. Finally, more research should be done into the potential applications of galactinol hydrate in the agricultural industry, as it has the potential to be used as a fertilizer or pest control agent.
Méthodes De Synthèse
Galactinol hydrate is synthesized from galactose, a simple sugar found in many plant sources. The synthesis method involves the conversion of galactose to galactinol through chemical oxidation. This is done by treating the galactose with an oxidizing agent such as sodium hypochlorite or potassium permanganate. The resulting product is a mixture of galactinol and other products, which can then be separated and purified.
Propriétés
IUPAC Name |
(1S,2S,4R,5S)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-2-3(14)4(15)10(21)12(22-2)23-11-8(19)6(17)5(16)7(18)9(11)20;/h2-21H,1H2;1H2/t2-,3+,4+,5?,6-,7+,8+,9+,10-,11?,12-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEGVKNYCJHLIW-BQIVOFNISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(C2O)O)O)O)O)O)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2[C@H]([C@H](C([C@H]([C@@H]2O)O)O)O)O)O)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide, 98%, (99% ee)](/img/structure/B6301794.png)


![[4,4'-Di-t-butyl-2,2'-bipyridine][bis[5-(t-butyl)-2-[4-(t-butyl)-2-pyridinyl-kN]phenyl-kC]Ir(III) hexafluorophosphate, 95%](/img/structure/B6301827.png)
![[Palladacycle Gen. 4], 98%](/img/structure/B6301835.png)

![tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate](/img/structure/B6301862.png)



